Chitintriose

Overview

Description

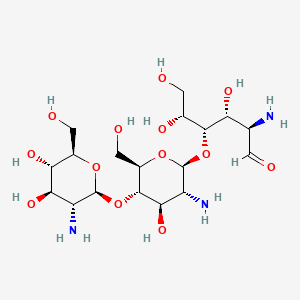

Chitintriose is a trisaccharide composed of three N-acetyl-D-glucosamine units linked by β-1,4-glycosidic bonds It is a derivative of chitin, which is a naturally occurring polymer found in the exoskeletons of arthropods, fungal cell walls, and other biological structures

Mechanism of Action

Target of Action

Chitintriose, also known as chitotriose, primarily targets chitin , a biopolymer made up of N-acetyl d-glucosamines connected via β-1,4-glycosidic linkages . Chitin is the second most abundant carbohydrate polymer in the world and is a key structural component within the exoskeleton and shell of crustaceans, and within fungal cell walls .

Mode of Action

This compound interacts with its target, chitin, through the action of chitinases , a group of hydrolytic enzymes that catalyze chitin . Chitinases randomly cause the endo-hydrolysis of N-acetyl-β-D-glucosaminide (1→4)-β-linkages in chitin and chitodextrins . This interaction results in the conversion of the chitin polymer into chitooligosaccharides (COS), which are then converted to N-acetyl-D-glucosamine units by the action of chitobiases .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the degradation of chitin. Chitinases, produced by various microbes, including viruses, bacteria, fungi, insects, higher plants, and animals, are responsible for this degradation . The degradation of chitin results in the formation of derivative nutrient sources such as nitrogen and carbon .

Pharmacokinetics

After administration, this compound is rapidly absorbed, reaching peak concentrations in the serum after approximately 0.45 hours . It shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of this compound is between 0.32% and 0.52% .

Result of Action

The action of this compound results in the degradation of chitin into chitooligosaccharides and N-acetyl-D-glucosamine units . These compounds have been demonstrated to improve human health through their antitumor, antimicrobial, immunomodulatory, antioxidant, and anti-inflammatory properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of chitin-containing biomass, such as shrimp, crab, and krill, can enhance the degradation of chitin into chitooligosaccharides . Moreover, the functional properties and hydrolyzed products of chitinase, which catalyzes this compound, depend upon its source and physicochemical characteristics .

Biochemical Analysis

Biochemical Properties

Chitintriose is involved in several biochemical reactions, primarily as a substrate for chitinase enzymes. Chitinases are a group of hydrolytic enzymes that catalyze the breakdown of chitin into smaller oligosaccharides, including this compound. These enzymes are produced by a wide range of organisms, including bacteria, fungi, plants, and animals. This compound interacts with chitinase enzymes through specific binding sites, leading to the hydrolysis of the glycosidic bonds and the release of smaller sugar units .

In addition to chitinases, this compound can interact with other proteins and biomolecules, such as lectins and glycosidases. Lectins are carbohydrate-binding proteins that can recognize and bind to specific sugar moieties, including those present in this compound. This interaction can influence various cellular processes, including cell-cell communication and immune responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In immune cells, this compound can modulate the activity of macrophages and dendritic cells, leading to enhanced phagocytosis and antigen presentation. This can result in an improved immune response against pathogens . In addition, this compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis .

This compound can also impact gene expression by modulating the activity of transcription factors and other regulatory proteins. For example, it has been reported to enhance the expression of genes involved in the production of antimicrobial peptides and other immune-related molecules . Furthermore, this compound can affect cellular metabolism by serving as a source of energy and carbon for various metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific enzymes and proteins, leading to various biochemical and cellular effects. This compound binds to the active site of chitinase enzymes, where it undergoes hydrolysis to produce smaller sugar units. This process involves the cleavage of the β-1,4-glycosidic bonds between the N-acetylglucosamine units .

In addition to enzyme binding, this compound can interact with lectins and other carbohydrate-binding proteins through specific recognition motifs. These interactions can trigger various cellular responses, including changes in cell signaling and gene expression . This compound can also modulate the activity of glycosidases, which are enzymes that cleave glycosidic bonds in carbohydrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can be degraded by chitinase enzymes and other glycosidases. The degradation products of this compound, such as N-acetylglucosamine, can have their own biological effects .

Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced immune responses and improved metabolic activity. The stability and activity of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to enhance immune function and improve resistance to infections. At high doses, this compound can have toxic effects, including inflammation and tissue damage .

Threshold effects have been observed in studies where a certain minimum dose of this compound is required to elicit a biological response. Beyond this threshold, the effects of this compound can increase in a dose-dependent manner, but excessive doses can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to carbohydrate metabolism. It can be hydrolyzed by chitinase enzymes to produce N-acetylglucosamine, which can enter various metabolic pathways, such as glycolysis and the hexosamine biosynthetic pathway . This compound can also interact with enzymes such as glycosidases, which further break down the sugar units into simpler molecules .

The presence of this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis . Additionally, this compound can serve as a source of carbon and nitrogen for various metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can interact with various enzymes and proteins . This compound can also bind to lectins and other carbohydrate-binding proteins, which can influence its localization and accumulation within cells .

The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of other biomolecules . In some cases, this compound can accumulate in specific tissues, leading to localized effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as lysosomes, where it can be degraded by chitinase enzymes . This targeting can be mediated by post-translational modifications and specific targeting signals that direct this compound to the appropriate cellular compartments .

In addition to lysosomes, this compound can localize to other subcellular structures, such as the cytoplasm and the cell membrane. The localization of this compound can influence its interactions with enzymes, proteins, and other biomolecules, leading to various cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chitintriose can be synthesized through the enzymatic hydrolysis of chitin using chitinases. Chitinases are enzymes that catalyze the cleavage of β-1,4-glycosidic bonds in chitin, resulting in the formation of chitooligosaccharides, including this compound . The enzymatic hydrolysis process typically involves the use of endochitinases and exochitinases under controlled conditions of pH and temperature to optimize the yield of this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of chitin from natural sources such as shrimp and crab shells, followed by enzymatic hydrolysis. The process includes deproteinization, demineralization, and deacetylation steps to obtain purified chitin, which is then subjected to enzymatic treatment to produce this compound . The use of microbial chitinases has been explored to enhance the efficiency and yield of this compound production .

Chemical Reactions Analysis

Types of Reactions

Chitintriose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound can be catalyzed by chitinases, resulting in the formation of N-acetyl-D-glucosamine monomers . Oxidation reactions can be carried out using oxidizing agents such as periodate, leading to the formation of dialdehyde derivatives . Reduction reactions can be performed using reducing agents like sodium borohydride to produce reduced chitooligosaccharides .

Common Reagents and Conditions

Hydrolysis: Chitinases, pH 4.5-6.0, temperature 30-50°C.

Oxidation: Periodate, pH 3-5, temperature 20-25°C.

Reduction: Sodium borohydride, pH 7-9, temperature 0-5°C.

Major Products Formed

Hydrolysis: N-acetyl-D-glucosamine.

Oxidation: Dialdehyde derivatives.

Reduction: Reduced chitooligosaccharides.

Scientific Research Applications

Chitintriose has a wide range of applications in scientific research:

Chemistry: Used as a substrate for studying the activity of chitinases and other glycosidases.

Biology: Investigated for its role in the innate immune response and its potential as an antimicrobial agent.

Medicine: Explored for its potential in drug delivery systems, wound healing, and tissue engineering.

Industry: Utilized in the production of biodegradable materials, agricultural biocontrol agents, and functional foods.

Comparison with Similar Compounds

Chitintriose is similar to other chitooligosaccharides such as chitobiose and chitotetraose. it is unique in its specific trisaccharide structure, which imparts distinct properties and applications. Compared to chitobiose, this compound has a higher degree of polymerization, making it more effective in certain applications. Chitotetraose, on the other hand, has a longer chain length, which can influence its solubility and biological activity.

List of Similar Compounds

- Chitobiose

- Chitotetraose

- Chitopentaose

- Chitohexaose

Biological Activity

Chitintriose, a trimeric oligosaccharide derived from chitin, has garnered attention for its biological activity and potential applications in various fields, including medicine and biotechnology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound consists of three N-acetylglucosamine (GlcNAc) units linked by β(1→4) glycosidic bonds. As a component of chitin, which is a major structural polysaccharide in fungi and the exoskeletons of arthropods, this compound plays a significant role in biological interactions, particularly in immune responses and microbial activity.

Biological Activities

1. Immune Modulation

This compound and its derivatives have been shown to stimulate the immune response in mammals. They are recognized as pathogen-associated molecular patterns (PAMPs), triggering innate immune responses. Research indicates that chitinoligosaccharides can activate immune cells such as macrophages and dendritic cells, leading to the production of pro-inflammatory cytokines .

2. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated that it can inhibit the growth of certain bacteria and fungi, potentially due to its ability to interfere with cell wall synthesis . This property makes it a candidate for developing natural antimicrobial agents.

3. Enzymatic Degradation

This compound serves as a substrate for chitinases, enzymes that catalyze the hydrolysis of chitin into smaller oligosaccharides or monomers. The enzymatic breakdown of chitin is crucial for nutrient cycling in ecosystems and has implications in biotechnological applications such as waste management and biofuel production .

Case Studies

-

Chitinase Activity on this compound

A study investigated the binding affinity and enzymatic activity of various chitinases on this compound. It was found that certain variants of Trichoderma harzianum chitinase (Chit42) showed significant binding affinity towards larger chito-oligosaccharides but had limited interaction with this compound itself . This suggests that while larger oligosaccharides are effectively utilized by these enzymes, smaller units like this compound may not serve as optimal substrates. -

Immune Response Activation

A case study explored the effects of chito-oligosaccharides, including this compound, on mouse models. The results indicated that administration of these oligosaccharides led to increased levels of specific cytokines (IL-6 and TNF-α), highlighting their role in modulating immune responses .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAVVSYNWHLVDB-UDAFUQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319111 | |

| Record name | Chitotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41708-93-4 | |

| Record name | Chitotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chitotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chitotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.